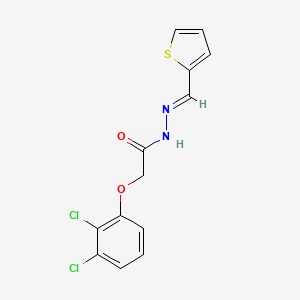

2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide

CAS No.: 477731-41-2

Cat. No.: VC16157714

Molecular Formula: C13H10Cl2N2O2S

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477731-41-2 |

|---|---|

| Molecular Formula | C13H10Cl2N2O2S |

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |

| Standard InChI | InChI=1S/C13H10Cl2N2O2S/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-16-7-9-3-2-6-20-9/h1-7H,8H2,(H,17,18)/b16-7+ |

| Standard InChI Key | CZQKPPQTRKAHDJ-FRKPEAEDSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CS2 |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CS2 |

Introduction

2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis of 2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide

The synthesis of this compound typically involves several steps, including the formation of the hydrazone linkage between the acetohydrazide and the thienylmethylene group. The specific conditions, such as temperature, reaction time, and solvent choice, are crucial for optimizing yield and purity.

| Step | Description | Conditions |

|---|---|---|

| 1. Preparation of Acetohydrazide | Reaction of 2,3-dichlorophenoxyacetic acid with hydrazine | Elevated temperature, acidic conditions |

| 2. Formation of Hydrazone Linkage | Condensation reaction between acetohydrazide and thienylmethylene derivative | Mild conditions, presence of catalyst |

Potential Applications

While specific applications of 2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume